5-Heptylresorcinol
Overview
Description
5-Heptylresorcinol is a type of alkylresorcinol, a class of phenolic lipids with a long hydrocarbon chain attached to the resorcinol moiety. These compounds have been identified in various natural sources and are known for their biological activities, including antifungal and cytotoxic effects. The structure of 5-heptylresorcinol typically includes a resorcinol core with a heptyl (seven-carbon) chain at the 5-position of the aromatic ring .
Synthesis Analysis
The synthesis of related alkylresorcinols has been reported in the literature. For instance, a compound with a similar structure, 5-(8'Z-heptadecenyl)resorcinol, was isolated from etiolated rice seedlings and characterized using NMR and MS spectra . Another related compound, C-5-bromo-2-hydroxyphenylcalix -2-methylresorcinarene, was synthesized through cyclocondensation, demonstrating the potential for synthetic modification of the resorcinol core .
Molecular Structure Analysis
The molecular structure of alkylresorcinols is characterized by spectroscopic techniques such as NMR and MS. These techniques provide detailed information about the carbon and hydrogen framework of the molecules. For example, the structure of 5-(8'Z-heptadecenyl)resorcinol was determined using 1H NMR, 13C-NMR, and MS . Similarly, the structure of 5-(12-heptadecenyl)-resorcinol was characterized using the same methods .
Chemical Reactions Analysis
Alkylresorcinols, including 5-heptylresorcinol, can participate in various chemical reactions due to their phenolic and lipidic nature. They have been shown to interact with biological membranes, influencing permeability and potentially contributing to their biological activity . Additionally, the biosynthesis of related compounds, such as 2-hexyl-5-propylresorcinol, involves the incorporation of deuterium from labeled acetate, indicating a polyketide origin .
Physical and Chemical Properties Analysis
The physical and chemical properties of alkylresorcinols are influenced by the length and saturation of the alkyl chain as well as the phenolic core. These compounds have been studied for their antioxidant properties, comparing their ability to donate hydrogen atoms and scavenge peroxyl radicals with other known antioxidants . The antifungal and cytotoxic activities of these compounds are also significant, as demonstrated by their effects on various cell lines and pathogens .
Scientific Research Applications
Antitumor Potential in Breast Cancer
A study by Rabacow et al. (2018) in "AntiCancer Research" investigated the antitumor potential of 3-Heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one, a compound related to 5-Heptylresorcinol, in breast cancer cells. The study found that this compound exhibited cytotoxic and cytostatic effects in a breast cell line and could be a potential adjuvant in cancer therapy, especially when combined with 5-FU, a chemotherapeutic agent (Rabacow et al., 2018).
Biosynthesis in Bacteria
Nowak-Thompson et al. (2003) in the "Journal of Bacteriology" explored the biosynthesis of 2,5-Dialkylresorcinol in Pseudomonas aurantiaca, a process relevant to 5-Heptylresorcinol. The study identified and characterized biosynthetic genes involved in the production of 2-hexyl-5-propylresorcinol, a similar compound, suggesting a pathway for the biosynthesis of dialkylresorcinols from medium-chain-length fatty acids (Nowak-Thompson et al., 2003).
Antimicrobial and Antileishmanial Properties
Jin and Zjawiony (2006) in the "Journal of NaturalProducts" isolated two new and six known 5-alkylresorcinols from the mushroom Merulius incarnatus, including variants of 5-Heptylresorcinol. These compounds showed significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and antileishmanial properties, highlighting the potential therapeutic applications of 5-Heptylresorcinol and its derivatives in treating infections and leishmaniasis (Jin & Zjawiony, 2006).
Effect on Cell Membranes
Kozubek (1987) in "Acta Biochimica Polonica" studied the effect of 5-(n-heptadecenyl)resorcinol, a close derivative of 5-Heptylresorcinol, on erythrocyte membrane permeability. This research indicated that such compounds can alter cell membrane permeability, suggesting potential applications in understanding and manipulating cell interactions and transport mechanisms (Kozubek, 1987).
Safety And Hazards
properties
IUPAC Name |
5-heptylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-6-7-11-8-12(14)10-13(15)9-11/h8-10,14-15H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENPJKGENOZEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198173 | |
Record name | 5-Heptylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Heptylresorcinol | |
CAS RN |
500-67-4 | |
Record name | Spherophorol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spherophorol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Heptylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-heptylresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPHEROPHOROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4PET57Y6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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